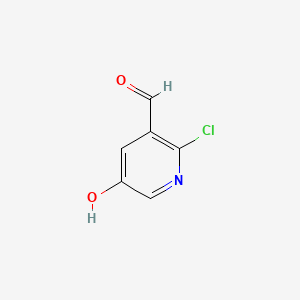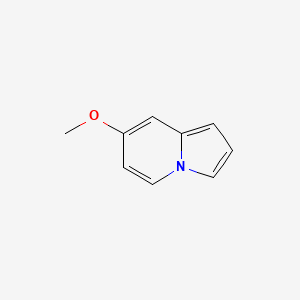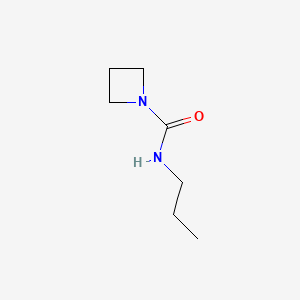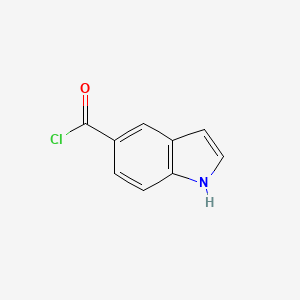![molecular formula C22H17N3 B575515 4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine CAS No. 169798-41-8](/img/structure/B575515.png)
4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine is an organic compound with the molecular formula C22H17N3. It is a derivative of naphthalene and biphenyl, characterized by the presence of an azo group (-N=N-) linking the naphthyl and diphenyl moieties. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine typically involves the diazotization of 1-amino-4-naphthylamine followed by coupling with biphenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of reagents and solvents, with careful monitoring of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Biphenyl-4-ylazo)naphthalen-1-amine
- 4-(2-{[1,1’-Biphenyl]-4-yl}diazen-1-yl)naphthalen-1-amine
- 4-(2-{[1,1’-Biphenyl]-4-yl}diazen-1-yl)naphthalen-1-amine
Uniqueness
4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its vibrant color make it particularly valuable in dye and pigment industries .
Properties
CAS No. |
169798-41-8 |
|---|---|
Molecular Formula |
C22H17N3 |
Molecular Weight |
323.399 |
IUPAC Name |
4-[(4-phenylphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C22H17N3/c23-21-14-15-22(20-9-5-4-8-19(20)21)25-24-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15H,23H2 |
InChI Key |
ULBZEESULXXZPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-(phosphonooxymethyl)oxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B575452.png)
![1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine](/img/structure/B575453.png)

